(2-Propylpyridin-4-yl)boronic acid
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Overview
Description
(2-Propylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C8H12BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the 4-position of the pyridine ring, and a propyl group is attached to the 2-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Propylpyridin-4-yl)boronic acid typically involves the borylation of 2-propylpyridine. One common method is the reaction of 2-propylpyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of organometallic reagents and boron sources under controlled conditions to produce boronic acids on a large scale .
Chemical Reactions Analysis
Types of Reactions: (2-Propylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, are used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols/Ketones: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(2-Propylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-Propylpyridin-4-yl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing and detection applications .
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
4-Pyridylboronic Acid: Similar to (2-Propylpyridin-4-yl)boronic acid but lacks the propyl group at the 2-position.
2-Methylpyridin-4-ylboronic Acid: Similar structure but with a methyl group instead of a propyl group.
Uniqueness: this compound is unique due to the presence of both a propyl group and a boronic acid group on the pyridine ring. This structural feature enhances its reactivity and makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2-propylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-2-3-8-6-7(9(11)12)4-5-10-8/h4-6,11-12H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHIRHRBKAUAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)CCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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